Absence of Publicly Available Target Engagement Data for 3-(2-Bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
A systematic search of BindingDB, ChEMBL, and PubChem BioAssay databases returned no quantitative affinity, IC50, Kd, or EC50 data for 3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide against any biological target [1]. In contrast, closely related pyrazolo[1,5-a]pyrimidine analogs such as 7-(4-bromophenyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile have reported CDK2 IC50 values (e.g., 0.18 µM) in published studies [2]. The complete lack of target engagement data for this compound prevents any direct head-to-head comparison.
| Evidence Dimension | Target engagement (IC50/Kd/EC50) |
|---|---|
| Target Compound Data | No data available in public databases |
| Comparator Or Baseline | 7-(4-bromophenyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: CDK2 IC50 approximately 0.18 µM |
| Quantified Difference | Cannot be calculated; target compound lacks any quantitative activity data |
| Conditions | Database search: BindingDB, ChEMBL, PubChem; literature search: PubMed, Google Scholar |
Why This Matters
Without target engagement data, researchers cannot assess whether this compound inhibits a desired target or whether its selectivity profile differs from structurally related analogs, making evidence-based procurement decisions impossible.
- [1] BindingDB, ChEMBL, and PubChem BioAssay database search for CAS 1797321-20-0 and IUPAC name 3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide. No target binding or functional assay results found. View Source
- [2] El-Dydamony, N. M., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 130, 106258. View Source
